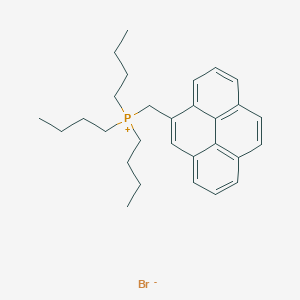

Pyrenylmethyl tributylphosphonium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

130203-65-5 |

|---|---|

Molecular Formula |

C29H38BrP |

Molecular Weight |

497.5 g/mol |

IUPAC Name |

tributyl(pyren-4-ylmethyl)phosphanium;bromide |

InChI |

InChI=1S/C29H38P.BrH/c1-4-7-18-30(19-8-5-2,20-9-6-3)22-26-21-25-14-10-12-23-16-17-24-13-11-15-27(26)29(24)28(23)25;/h10-17,21H,4-9,18-20,22H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

RCTIBQXATBAYHS-UHFFFAOYSA-N |

SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3.[Br-] |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3.[Br-] |

Synonyms |

PMTP pyrenylmethyl tributylphosphonium |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications for Academic Research

Established Synthetic Pathways for Pyrenylmethyl Tributylphosphonium

The synthesis of this compound, typically as a bromide salt, is primarily achieved through a well-established quaternization reaction. This method involves the direct reaction of a pyrenyl-containing electrophile with a tributylphosphine (B147548) nucleophile.

The most common precursor for this synthesis is 1-(bromomethyl)pyrene (B43492). This starting material can be synthesized from 1-(hydroxymethyl)pyrene by treatment with a brominating agent such as phosphorus tribromide (PBr₃) in a dry solvent like chloroform. rsc.org The reaction is typically carried out at a low temperature, for instance in an ice-cold solution, to control the reactivity and is then stirred for several hours to ensure complete conversion. rsc.org

Once 1-(bromomethyl)pyrene is obtained, the subsequent step is the nucleophilic substitution reaction with tributylphosphine. This reaction follows a standard S_N2 mechanism, where the phosphorus atom of tributylphosphine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming the desired phosphonium (B103445) salt. mdpi.comnih.gov This reaction is generally performed by heating the two reactants in a suitable non-polar solvent, such as benzene (B151609) or toluene. mdpi.com After the reaction is complete, the product, this compound bromide, typically precipitates from the solution upon cooling and can be isolated by filtration.

Table 1: Key Reactants and Conditions for the Synthesis of this compound Bromide

| Step | Reactants | Reagents/Solvents | Key Conditions | Product |

| 1 | 1-(Hydroxymethyl)pyrene | Phosphorus tribromide (PBr₃), Chloroform | Low temperature (e.g., 0°C), followed by stirring | 1-(Bromomethyl)pyrene |

| 2 | 1-(Bromomethyl)pyrene, Tributylphosphine | Toluene or Benzene | Heating/Reflux | (Pyren-1-ylmethyl)tributylphosphonium bromide |

Rational Design and Synthesis of this compound Analogues

The rational design of analogues of this compound focuses on modifying its structure to fine-tune its physicochemical and biological properties. These modifications can be broadly categorized into alterations of the pyrene (B120774) core, the linker between the pyrene and phosphorus atom, and the alkyl chains on the phosphorus atom.

Modification of the Pyrene Core: The extensive π-system of the pyrene moiety is a primary determinant of the compound's fluorescent properties. Introducing substituents onto the pyrene ring can alter its emission wavelength, quantum yield, and sensitivity to the local environment. For instance, the synthesis of various functionalized pyrene derivatives, such as those with formyl or bromo groups at specific positions, has been explored. worktribe.com These functionalized pyrenes can then be used as precursors to generate a library of this compound analogues with tailored photophysical characteristics.

Linker Modification: The methylene (B1212753) linker between the pyrene and the phosphonium cation can be altered to influence the compound's flexibility and steric hindrance. While direct analogues with modified linkers are not extensively reported, the synthesis of related phosphonium salts with different linker lengths and compositions provides a blueprint for such designs.

Table 2: Potential Analogues of this compound and Their Design Rationale

| Analogue Type | Structural Modification | Rationale for Design |

| Substituted Pyrene Analogue | Introduction of electron-donating or -withdrawing groups on the pyrene ring. | To modulate fluorescence properties (wavelength, quantum yield). |

| Linker-Modified Analogue | Variation in the length or composition of the linker between pyrene and phosphorus. | To alter steric hindrance and flexibility. |

| Phosphine-Varied Analogue | Replacement of tributyl groups with other alkyl or aryl groups (e.g., triphenyl). | To modify lipophilicity and membrane interaction. |

Derivatization Strategies for Targeted Biological Applications

The inherent properties of this compound, namely its fluorescence and cationic charge, make it an attractive scaffold for the development of probes for targeted biological applications, particularly in cell imaging and as vectors for drug delivery. ncl.ac.ukmdpi.com The positive charge on the phosphonium cation facilitates its accumulation in mitochondria, which have a negative membrane potential. ncl.ac.ukmdpi.com

Conjugation to Targeting Ligands: To enhance specificity for particular cell types or organelles, this compound can be derivatized with targeting ligands. This often involves introducing a reactive functional group onto the pyrene core that can be used for conjugation. For example, a pyrene derivative bearing a carboxylic acid or an amino group could be synthesized and subsequently coupled to a targeting moiety, such as a peptide or a small molecule that recognizes a specific receptor on the cell surface.

Development of Theranostic Agents: The fluorescent nature of the pyrene group allows for the visualization of the compound's distribution in biological systems, while the phosphonium cation can act as a delivery vehicle. By attaching a therapeutic agent to the this compound scaffold, it is conceptually feasible to create theranostic agents that combine diagnostic imaging with targeted therapy.

Probes for Nucleic Acid Sensing: The planar pyrene moiety has the ability to intercalate into the base pairs of nucleic acids, leading to changes in its fluorescence properties. This interaction has been observed with this compound bromide and single-stranded polynucleotides. Derivatization of the pyrene or the phosphonium component could be explored to enhance the specificity and sensitivity of this interaction for the development of novel nucleic acid probes.

Table 3: Derivatization Strategies and Their Targeted Biological Applications

| Derivatization Strategy | Example of Functionalization | Targeted Biological Application |

| Targeting Ligand Conjugation | Coupling of a cell-penetrating peptide to a functionalized pyrene ring. | Enhanced cellular uptake and targeted delivery. |

| Therapeutic Agent Attachment | Linking an anticancer drug to the pyrenylmethyl scaffold. | Development of theranostic agents for cancer treatment. |

| Nucleic Acid Binding Enhancement | Modification of the pyrene structure to improve intercalation. | Design of fluorescent probes for specific DNA or RNA sequences. |

Advanced Spectroscopic Characterization Techniques for Elucidating Molecular Interactions

UV-Visible Absorption Spectroscopy for Binding Equilibria and Hypochromicity Analysis

UV-Visible absorption spectroscopy is a fundamental technique for investigating the binding of pyrenylmethyl tributylphosphonium (PMTP) to macromolecules, such as polynucleotides. uminho.ptthermofisher.com Changes in the absorption spectrum of PMTP upon interaction with a binding partner can reveal significant information about the nature and strength of the association. uminho.ptthermofisher.com

Binding of PMTP to polynucleotides is often evidenced by hypochromicity, a decrease in the molar absorptivity, and a red shift (bathochromic shift) in the absorption maximum. uminho.ptrsc.org These spectral changes are indicative of intercalative binding, where the pyrene (B120774) moiety of PMTP inserts itself between the base pairs of the nucleic acid. uminho.ptrsc.org The extent of these changes can be used to quantify the binding affinity.

The binding parameters, including the association constant (K) and the number of binding sites (n), can be determined by analyzing the changes in absorbance as a function of the concentration of the binding partner. uminho.pt Methods such as Scatchard plots and the McGhee-von Hippel treatment are commonly employed for this analysis. uminho.ptnih.gov For instance, in the absence of NaCl, the binding of PMTP to Poly[dA-dT] showed K values of 15 x 10^5 M⁻¹ and 36 x 10^5 M⁻¹, determined from fluorescence and absorption titrations, respectively. uminho.pt The corresponding number of base pairs covered by one ligand (n) was found to be 2.7 from absorption analysis. uminho.pt

Table 1: Binding Parameters of this compound with Polynucleotides

| Polynucleotide | Method | K (M⁻¹) | n | Reference |

|---|---|---|---|---|

| Poly[dA-dT] | Absorption Titration | 36 x 10⁵ | 2.7 | uminho.pt |

| Poly[dA-dT] | Fluorescence Titration | 15 x 10⁵ | 2.1 | uminho.pt |

Steady-State Fluorescence Spectroscopy in Complex Formation Studies

Steady-state fluorescence spectroscopy is a powerful tool for studying the formation of complexes involving this compound. uminho.ptresearchgate.net The fluorescence properties of PMTP, such as its emission spectrum and quantum yield, are sensitive to its local environment and can change significantly upon binding to another molecule. uminho.ptrsc.org

Fluorescence Quenching Mechanisms: Static, Collisional, and Exciplex Formation

The fluorescence of this compound can be quenched, or reduced in intensity, through various mechanisms upon interaction with other molecules. uminho.ptrsc.org These quenching processes provide valuable information about the nature of the molecular interactions.

Static Quenching: This occurs when PMTP forms a non-fluorescent ground-state complex with a quencher molecule. researchgate.net The formation of this complex reduces the population of fluorescent PMTP molecules, leading to a decrease in fluorescence intensity. researchgate.net Evidence for static quenching can be found in the correspondence between absorption and fluorescence quenching studies, which suggests a very low fluorescent yield for PMTP when bound to DNA. researchgate.net

Collisional (Dynamic) Quenching: In this process, the excited state of PMTP is deactivated upon collision with a quencher molecule. The efficiency of collisional quenching is dependent on the concentration of the quencher and the accessibility of the excited PMTP to the quencher.

Exciplex Formation: An exciplex is an excited-state complex formed between an excited fluorophore and a ground-state molecule. In the case of PMTP, excimer formation, a type of exciplex involving two identical molecules, can occur. This is observed in the external ionic binding of PMTP to polyguanylic acid at low ionic strength. nih.gov

The quenching of PMTP fluorescence by different nucleotide bases varies in efficiency. Guanine (B1146940) residues are consistently very efficient quenching sites. uminho.ptrsc.org Thymine (B56734) and cytosine are also effective quenchers, particularly when PMTP is situated on the surface of a polynucleotide, due to higher proton accessibility. uminho.ptrsc.org In contrast, adenine (B156593) does not significantly quench PMTP fluorescence. uminho.ptrsc.org

Analysis of Emission Quantum Yields and Spectral Shifts

The interaction of this compound with other molecules can lead to changes in its fluorescence emission quantum yield and spectral position. A decrease in fluorescence quantum yield is often observed upon binding, indicating the presence of quenching interactions. researchgate.netresearchgate.net For instance, the binding of PMTP to DNA results in a very low fluorescent yield. researchgate.net

Spectral shifts in the fluorescence emission can also provide insights into the binding environment. A red shift in the emission maximum suggests that the pyrene moiety of PMTP is in a more polar or polarizable environment upon binding. uminho.pt For example, the interaction between PMTP and adenine exhibits a significant red shift in the fluorescence maximum. uminho.pt

Time-Resolved Fluorescence Spectroscopy for Kinetic and Dynamic Insights

Time-resolved fluorescence spectroscopy provides a deeper understanding of the kinetic and dynamic processes that occur after photoexcitation of this compound. uminho.ptnih.govnih.govnih.govyoutube.commdpi.com By measuring the decay of fluorescence intensity over time, it is possible to distinguish between different bound states and to probe the dynamics of the surrounding environment.

The fluorescence decay of PMTP is often multi-exponential, indicating the presence of multiple excited-state species with different lifetimes. uminho.pt For example, when PMTP interacts with Poly[dA-dT], the fluorescence decay can be resolved into components arising from intercalated and surface-bound species. uminho.pt The intercalated PMTP has a longer lifetime compared to the surface-bound form, which is more susceptible to quenching. uminho.pt For instance, in one study, a long decay component of 63 ns was observed. uminho.pt

Fluorescence Anisotropy Measurements for Rotational Dynamics

Fluorescence anisotropy is a technique used to measure the rotational motion of fluorescent molecules. researchgate.netwikipedia.orgpicoquant.comyoutube.com By exciting the sample with polarized light and measuring the polarization of the emitted fluorescence, one can determine the rotational correlation time, which is related to the size and shape of the molecule and the viscosity of its local environment.

In the context of this compound, fluorescence anisotropy can be used to study changes in its rotational mobility upon binding to a larger molecule like DNA. researchgate.net A decrease in the initial anisotropy as the amount of bound PMTP increases can be attributed to very fast fluorescence depolarization resulting from energy transfer. researchgate.net

Circular Dichroism (CD) Spectroscopy for Induced Conformational Changes in Biomolecules

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary and tertiary structure of chiral biomolecules, such as proteins and nucleic acids. Changes in the CD spectrum of a biomolecule upon the addition of a ligand, like this compound, can provide significant insights into induced conformational alterations.

The interaction of this compound bromide with single-strand polynucleotides has been characterized, revealing different binding modes, including external ionic binding and intercalation between the bases. nih.gov For instance, with polyguanylic acid at low ionic strength, both excimer formation from external binding and a charge-transfer complex from intercalation are observed. nih.gov In contrast, its interaction with single-strand DNA involves both partial and full intercalation. nih.gov The binding affinity and mechanism are influenced by the structure and rigidity of the polynucleotide. nih.gov

While direct CD spectroscopic data for this compound-biomolecule complexes is not extensively detailed in the available literature, the principles of CD spectroscopy suggest its utility. The binding of a molecule like this compound to a protein, for example, could alter the protein's α-helical and β-sheet content, which would be detectable as changes in the far-UV CD spectrum (typically 190-250 nm). Alterations in the tertiary structure, particularly around aromatic amino acid residues, could be monitored in the near-UV CD spectrum (250-350 nm).

A hypothetical scenario for a CD titration experiment could involve monitoring the change in molar ellipticity at a specific wavelength corresponding to a known structural feature of the biomolecule as the concentration of this compound is increased. This would allow for the determination of binding constants (Kd) and stoichiometry of the interaction.

Table 1: Hypothetical CD Data for Biomolecule-Pyrenylmethyl Tributylphosphonium Interaction

| This compound Conc. (µM) | Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) |

| 0 | -12,000 |

| 10 | -11,500 |

| 20 | -11,000 |

| 30 | -10,500 |

| 40 | -10,000 |

| 50 | -9,500 |

| 60 | -9,200 |

| 70 | -9,100 |

| 80 | -9,050 |

| 90 | -9,050 |

| 100 | -9,050 |

This table represents a hypothetical data set illustrating the expected trend in a CD titration experiment where the binding of this compound induces a change in the α-helical content of a protein.

Resonance Light Scattering (RLS) and Fourier-Transform Infrared (FT-IR) Spectroscopy in Binding Investigations

Resonance Light Scattering (RLS) and Fourier-Transform Infrared (FT-IR) spectroscopy are complementary techniques that can provide further details on the binding and aggregation behavior of this compound with biomolecules.

Resonance Light Scattering (RLS) is particularly sensitive to the formation of large molecular aggregates. When small molecules bind to a macromolecule or self-assemble, the resulting increase in particle size leads to a significant enhancement of the RLS signal. This technique could be employed to study the aggregation of this compound in solution or its ability to induce aggregation of biomolecules upon binding. For example, the intercalation of this compound into DNA could lead to changes in the DNA's condensation and aggregation state, which would be readily detectable by RLS.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the vibrational modes of molecules. In the context of biomolecular interactions, FT-IR is highly effective in detecting changes in the secondary structure of proteins and the conformation of nucleic acids. The amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands in the FT-IR spectrum of a protein are particularly sensitive to its secondary structure.

Upon binding of this compound, shifts in the positions and changes in the intensities of these bands could indicate alterations in the α-helix, β-sheet, and random coil content of the protein. For nucleic acids, changes in the vibrational modes of the phosphate (B84403) backbone and the nitrogenous bases upon intercalation or groove binding of this compound would be reflected in the FT-IR spectrum.

Table 2: Potential FT-IR Amide I Band Shifts in a Protein Upon Binding to this compound

| Secondary Structure | Typical Amide I Frequency (cm⁻¹) | Hypothetical Shifted Frequency (cm⁻¹) |

| α-Helix | 1650-1658 | 1654 |

| β-Sheet | 1620-1640 | 1635 |

| Random Coil | 1640-1650 | 1648 |

| Turns | 1660-1680 | 1675 |

This table illustrates potential shifts in the characteristic Amide I band frequencies for different protein secondary structures that could be observed upon the binding of this compound.

Mechanistic Investigations of Nucleic Acid Binding by Pyrenylmethyl Tributylphosphonium

Elucidation of Binding Modes and Affinities with Polynucleotides

The interaction of pyrenylmethyl tributylphosphonium (PMTP) with polynucleotides is multifaceted, involving a combination of binding modes that are influenced by the structure of the nucleic acid and the ionic strength of the solution. nih.gov Spectroscopic techniques, particularly UV-Vis absorption and fluorescence spectroscopy, have been instrumental in characterizing these interactions. uminho.pt Changes in the absorption spectrum, such as hypochromicity and red shifts, are indicative of the probe's interaction with polynucleotides. uminho.pt

Intercalative Binding Mechanisms and Preference

Intercalation, where the planar pyrene (B120774) moiety of PMTP inserts between the base pairs of a nucleic acid, is a primary mode of binding. nih.govuminho.pt This is particularly evident in its interaction with single-stranded DNA and polyguanylic acid at low ionic strengths. nih.gov For double-stranded polynucleotides, time-resolved fluorescence can distinguish between intercalation and other binding modes, as the intercalative environment significantly alters the fluorescence lifetime of PMTP. uminho.pt

Modeling studies using an Amber 2 model on a thirty base pair DNA structure have suggested that intercalation is a more favorable binding mode than groove binding. researchgate.net In studies with the heteropolymer Poly[dA-dT], PMTP demonstrates a clear preference for intercalation within the AT sequences. uminho.pt The binding parameters for this interaction have been determined using the McGhee–von Hippel treatment of Scatchard isotherms, revealing a high affinity of the probe for the polynucleotide. uminho.pt

| Analysis Method | Binding Constant (K) (M⁻¹) | Number of Base Pairs per Ligand (n) |

|---|---|---|

| Fluorescence Titration | 15 x 10⁵ | 2.1 |

| Absorption Titration | 36 x 10⁵ | 2.7 |

Groove Binding Modes and Associated Interactions

While intercalation is a significant binding mode, PMTP also interacts with the grooves of nucleic acids. This external binding can involve ionic interactions, hydrogen bonds, or van der Waals forces. nih.govresearchgate.net In the case of homopolymers such as Poly[dA]·Poly[dT] and Poly[dG]·Poly[dC], weak binding is the predominant mechanism of interaction. uminho.pt The orientation of the surface-bound PMTP is thought to involve the pyrene group positioning itself within the double strand, in proximity to the bases. uminho.pt

Characterization of Weak Binding Interactions

Weak or external binding is another key feature of PMTP's interaction with polynucleotides. nih.govuminho.pt This mode is particularly prominent with polyadenylic acid and polyinosinic acid, which exclusively exhibit external binding. nih.gov For polyguanylic acid at low ionic strength, external ionic binding occurs alongside intercalation and can lead to the formation of PMTP excimers. nih.gov

Time-resolved fluorescence studies have helped to dissect these weak interactions. For instance, in the interaction with Poly[dA-dT], two distinct fluorescence lifetime components, 13.8 ns and 87.5 ns, are attributed to surface binding. uminho.pt The shorter lifetime is suggested to correspond to binding sites near thymine (B56734) nucleotides, while the longer lifetime is associated with sites closer to adenine (B156593) nucleotides. uminho.pt

| Binding Mode | Fluorescence Lifetime (ns) | Proposed Location |

|---|---|---|

| Surface Binding | 13.8 | Near Thymine Nucleotides |

| Surface Binding | 87.5 | Near Adenine Nucleotides |

| Intercalation | 38.5 | Between Base Pairs |

Sequence Specificity and Base Pair Preference in DNA and RNA Interactions

The binding of PMTP to nucleic acids is not random; it exhibits distinct preferences for certain base pairs and sequences. nih.govuminho.pt This specificity is a critical aspect of its utility as a molecular probe.

Preferential Binding to Adenine-Thymine (AT) Sequences

Research has shown that PMTP has a significant preference for intercalating in Adenine-Thymine (AT) rich sequences within heteropolymers like Poly[dA-dT]. uminho.pt This preference is further supported by fluorescence quenching studies, which reveal that adenine does not quench the fluorescence of PMTP. uminho.pt In contrast, thymine is an efficient quencher of PMTP that is bound to the surface of the polynucleotide, likely due to the higher proton accessibility in this region. uminho.pt

Interactions with Guanine-Cytosine (GC) Sequences

The interaction of PMTP with Guanine-Cytosine (GC) sequences presents a more complex picture. In heteropolymers such as Poly[dG-dC], the extent of intercalation is lower compared to AT sequences. uminho.pt Guanine (B1146940) residues are consistently identified as highly efficient quenching sites for PMTP fluorescence, which has been attributed to a charge-transfer complex forming between the pyrene moiety and guanine bases. nih.govuminho.pt

Differential Binding to Homopolymeric vs. Heteropolymeric Nucleic Acids

The interaction of this compound with nucleic acids is significantly influenced by the base composition of the polynucleotide chain. Research has revealed distinct binding behaviors when comparing homopolymeric nucleic acids, which are composed of a single repeating nucleotide, to heteropolymeric nucleic acids that have a varied sequence of nucleotides.

Studies utilizing techniques such as absorption and fluorescence spectroscopy have demonstrated that this compound exhibits preferential binding to certain homopolymeric structures. For instance, at low ionic strengths, it has been observed that the binding affinity for polyguanylic acid (poly[G]) is particularly strong, involving both external ionic binding and intercalation between the guanine bases. nih.gov This intercalation is associated with the formation of a charge-transfer complex between the pyrene moiety and the guanine bases. nih.gov Similarly, polyadenylic acid (poly[A]) also shows interaction, primarily through external binding. nih.gov In contrast, the binding to polycytidylic acid (poly[C]) is characterized as a combination of external binding and partial intercalation. nih.gov The binding to single-stranded DNA, a heteropolymer, involves both intercalation and external binding modes. nih.gov The differences in binding are attributed to variations in the rigidity and the solution structures of these single-stranded polynucleotides. nih.gov

Binding Characteristics of this compound with Various Polynucleotides

| Polynucleotide | Primary Binding Mode(s) at Low Ionic Strength |

|---|---|

| poly[G] | External ionic binding and intercalation |

| poly[A] | External binding |

| poly[C] | External binding and partial intercalation |

| Single-Strand DNA | Intercalation and external binding |

Influence of Solution Environment on Binding Affinity and Mechanism

The binding affinity and mechanism of this compound to nucleic acids are highly sensitive to the surrounding solution environment. Factors such as ionic strength and solvent polarity are critical determinants of the interaction.

Effects of Ionic Strength and Counterion Displacement

The electrostatic attraction between the cationic tributylphosphonium group of the probe and the anionic phosphate (B84403) backbone of nucleic acids is a key component of the binding. Consequently, the ionic strength of the solution, typically modulated by the concentration of salts like sodium chloride, has a significant impact on the binding affinity.

Increasing the ionic strength of the solution generally leads to a decrease in the binding constant for intercalators. nih.gov This is due to the increased competition from the salt cations for the anionic phosphate sites on the nucleic acid. The relationship between the logarithm of the binding constant and the logarithm of the salt concentration can provide insights into the extent of counterion displacement upon binding. For instance, studies on other intercalating agents have shown a linear relationship, with the slope indicating the "effective charge" of the binding molecule. nih.govresearchgate.net In the case of this compound, at high ionic strength (e.g., 0.2 M sodium chloride), the binding mode can shift, as seen with poly[G] where only intercalation occurs, while binding to other homopolymers like poly[A] and poly[C] is significantly diminished. nih.gov This underscores the critical role of electrostatic interactions in the initial association and stabilization of the complex.

Influence of Ionic Strength on this compound Binding

| Ionic Strength Condition | Effect on Binding |

|---|---|

| Low Ionic Strength | Promotes both external ionic binding and intercalation for susceptible polynucleotides. |

| High Ionic Strength (e.g., 0.2 M NaCl) | Favors intercalation for strongly interacting polynucleotides like poly[G] and significantly reduces binding to others like poly[A] and poly[C]. nih.gov |

Role of Solvent Polarity in Binding Processes

The polarity of the solvent environment plays a crucial role in the binding of this compound to nucleic acids, primarily by influencing the hydrophobic interactions involving the pyrene moiety. The nonpolar, aromatic pyrene ring has a propensity to escape the aqueous solvent and associate with the relatively hydrophobic interior of the DNA double helix or the stacked bases in single-stranded structures.

Kinetic and Thermodynamic Aspects of this compound-Nucleic Acid Complexation

A comprehensive understanding of the binding of this compound to nucleic acids requires an examination of both the kinetic and thermodynamic parameters that govern the formation of the complex.

Thermodynamic studies, often conducted using techniques like isothermal titration calorimetry (ITC), provide information on the spontaneity and the driving forces of the binding reaction. The Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) collectively describe the thermodynamic profile of the interaction. For many DNA intercalators, the binding process is enthalpically driven, with a favorable negative ΔH resulting from the formation of van der Waals and electrostatic interactions, which is often opposed by an unfavorable negative ΔS due to the increased order upon complex formation. nih.gov

Key Parameters in the Study of this compound-Nucleic Acid Complexation

| Parameter | Significance | Common Investigative Techniques |

|---|---|---|

| Binding Constant (K) | Measures the overall affinity of the probe for the nucleic acid. | Spectroscopic Titrations (Absorption, Fluorescence), Isothermal Titration Calorimetry (ITC) |

| Enthalpy Change (ΔH) | Quantifies the heat released or absorbed during binding, indicating the role of non-covalent interactions. | Isothermal Titration Calorimetry (ITC) |

| Entropy Change (ΔS) | Reflects the change in randomness or disorder of the system upon binding. | Isothermal Titration Calorimetry (ITC) |

| Association Rate Constant (k_on) | Measures the speed of the binding reaction. | Stopped-Flow Spectroscopy |

| Dissociation Rate Constant (k_off) | Measures the stability of the complex over time. | Stopped-Flow Spectroscopy |

Computational and Theoretical Approaches to Understanding Pyrenylmethyl Tributylphosphonium Interactions

Molecular Docking Simulations for Predicting Binding Sites and Orientations

Molecular docking simulations are employed to predict the preferred binding modes of pyrenylmethyl tributylphosphonium with macromolecules like DNA. These simulations calculate the most stable binding poses by evaluating the interaction energies between the ligand and the receptor.

Studies involving this compound bromide and calf thymus DNA have utilized molecular modeling to determine favored interaction sites. researchgate.net The results of these simulations suggest that intercalation is a primary mode of binding. researchgate.net Specifically, the pyrene (B120774) moiety of the compound inserts itself between the base pairs of the DNA double helix. The simulations further indicate a preference for G-C rich sequences, particularly at G-C-G-C sites, for this intercalation to occur. researchgate.net This preference is attributed to the favorable stacking interactions between the aromatic pyrene ring and the guanine (B1146940) and cytosine bases.

The tributylphosphonium group, with its positive charge and bulky alkyl chains, also plays a crucial role in the binding process. While the pyrene group intercalates, the phosphonium (B103445) cation likely interacts with the negatively charged phosphate (B84403) backbone of the DNA, further stabilizing the complex. These docking studies provide a static yet insightful picture of the binding landscape, highlighting the key structural features that drive the interaction.

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT, CIS INDO/S)

Quantum chemical calculations offer a more detailed understanding of the electronic properties and energetic aspects of the interactions involving this compound.

Upon binding to a macromolecule, the electronic structure of this compound is significantly perturbed. Methods like Density Functional Theory (DFT) and Configuration Interaction Singles (CIS) with Intermediate Neglect of Differential Overlap/Spectroscopic (INDO/S) are used to analyze these changes. acs.org

For instance, studies on a similar compound, N-(1-pyrenylmethyl)-2'-deoxyuridine-5-carboxamide (PMA-dU), which also features a pyrenyl group, have shown that the formation of an electron-transfer (ET) product (pyrene•+/dU•−) can be identified and its energy controlled by specific factors. acs.org CIS INDO/S calculations on a model system revealed that the energy of this ET product is influenced by the electronic properties of the interacting partner. acs.org These calculations can predict how the frontier molecular orbitals (HOMO and LUMO) of both the pyrenyl moiety and the binding site on the macromolecule are altered upon complexation. This information is crucial for understanding phenomena like fluorescence quenching, which is often observed when pyrenyl compounds bind to DNA. acs.org

The formation of a ground-state complex between a fluorescent probe and DNA can be indicated by static fluorescence quenching. researchgate.net Quantum mechanical calculations can further elucidate the nature of this complex by analyzing the charge distribution and orbital interactions.

Quantum chemical methods are also pivotal in dissecting the various energetic contributions that stabilize the complex between this compound and its target. These contributions include electrostatic interactions, van der Waals forces, and dispersion energy.

Combined DFT and intermolecular perturbation theory approaches have been successfully used to determine the interaction energy contributions in DNA base pairs, providing a framework for understanding similar interactions with intercalating agents. aablocks.com For the binding of this compound, these calculations can quantify the strength of the π-stacking interactions between the pyrene ring and the DNA bases.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static view, molecular mechanics (MM) and molecular dynamics (MD) simulations offer a dynamic perspective on the conformational changes and stability of the this compound-DNA complex.

MM methods, such as the AMBER force field, have been used to find the minimum energy structure of the this compound bromide-DNA complex. researchgate.net These simulations can explore the conformational landscape of both the ligand and the macromolecule upon binding. For example, they can show how the DNA helix might bend or unwind to accommodate the intercalating pyrene group.

MD simulations, on the other hand, provide a time-resolved view of the complex's behavior. By simulating the movements of all atoms over time, MD can reveal the flexibility of the bound ligand and the stability of the binding mode. These simulations are also crucial for understanding how solvent molecules, like water, and ions influence the stability of the complex. The conformational analysis from these simulations can explain experimental observations, such as changes in fluorescence anisotropy, which can be affected by the mobility of the fluorescent probe within its binding site. researchgate.neta2bchem.com

Development and Application of Theoretical Models for Binding Characterization

The development and application of theoretical models are essential for interpreting experimental data and providing a comprehensive characterization of the binding process. bioorganic-chemistry.com For instance, fluorescence quenching data can be analyzed using the Stern-Volmer equation to distinguish between static and dynamic quenching mechanisms. researchgate.net

Theoretical models can also be developed to describe more complex binding phenomena, such as cooperative binding or the presence of multiple binding sites. bioorganic-chemistry.com In the case of this compound, models that account for both intercalation and groove binding might be necessary to fully describe its interaction with DNA.

These models often integrate insights from both quantum chemical calculations and molecular dynamics simulations to provide a multi-scale understanding of the binding event. For example, parameters derived from quantum chemistry, such as partial charges and force field parameters, can be used to refine MD simulations, leading to more accurate predictions of binding affinities and dynamics. The integration of these theoretical approaches allows for a robust characterization of the molecular interactions governing the behavior of this compound.

Advanced Research Applications and Methodologies Utilizing Pyrenylmethyl Tributylphosphonium

Development as Fluorescent Probes for Investigating Biological Macromolecular Structure and Dynamics

Pyrenylmethyl tributylphosphonium has been effectively utilized as a fluorescent probe to characterize the structure and behavior of biological macromolecules, particularly single- and double-stranded polynucleotides. The binding of PMTP to these structures is complex and can be characterized by changes in its absorption and fluorescence spectra, as well as its fluorescence lifetime and time-resolved fluorescence anisotropy. nih.govresearchgate.net

Studies have shown that PMTP interacts with single-strand polynucleotides through two primary modes of binding: external ionic binding and intercalation between the bases. nih.gov The former often leads to the formation of PMTP excimers, which are excited-state dimers, while the latter can involve the formation of a charge-transfer complex, particularly with guanine (B1146940) bases. nih.gov The mode of binding is highly dependent on the specific polynucleotide and the ionic strength of the solution. For instance, with polyguanylic acid at low ionic strength, both external binding and intercalation are observed. nih.gov In contrast, polyadenylic acid and polyinosinic acid primarily exhibit external binding. nih.gov

The binding affinity and mechanism of PMTP also vary with the structure of the polynucleotide. With single-strand DNA at low ionic strength, both intercalation and external binding occur. nih.gov However, at higher ionic strength (in the presence of 0.2 M sodium chloride), the binding to polyguanylic acid is restricted to intercalation. nih.gov These differences in binding are attributed to variations in the rigidity and the solution structures of the single-strand polynucleotides. nih.gov

In its interactions with double-strand polynucleotides, PMTP also displays both weak (surface) and intercalative binding. rsc.org Time-resolved fluorescence is a key technique to distinguish between these two environments. rsc.org Interestingly, PMTP shows a preference for intercalation in AT-rich sequences within heteropolymers like Poly[dA-dT], whereas intercalation is less favored in GC sequences. rsc.org For homopolymers such as Poly[dA]·Poly[dT] and Poly[dG]·Poly[dC], the predominant interaction is weak binding. rsc.org

The following table summarizes the binding modes of PMTP with various single-strand polynucleotides:

| Polynucleotide | Binding Mode(s) at Low Ionic Strength | Observations |

| Polyguanylic acid | External ionic binding and Intercalation | Excimer formation and charge-transfer complex with guanine. nih.gov |

| Polyadenylic acid | External binding | No significant binding at high ionic strength. nih.gov |

| Polyinosinic acid | External binding | No significant binding at high ionic strength. nih.gov |

| Polycytidylic acid | External binding and Partial intercalation | No significant binding at high ionic strength. nih.gov |

| Single-strand DNA | Intercalation and External binding | Partial and full intercalation observed. nih.gov |

Role in Photoinduced Processes within Biomolecular Systems

The excited-state properties of PMTP make it an excellent candidate for studying photoinduced processes within biological systems. These processes, which are initiated by the absorption of light, can provide profound insights into the electronic interactions and energy transfer pathways within macromolecular complexes.

Investigation of Photoinduced Electron Transfer (PET) Phenomena

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a photoexcited donor to an acceptor molecule. The fluorescence of pyrene (B120774) derivatives, including PMTP, is known to be quenched by nearby nucleobases through PET. nih.gov This quenching provides a sensitive mechanism to probe the binding and local environment of the fluorophore.

When PMTP binds to DNA, its fluorescence is often quenched. researchgate.net This quenching is indicative of a PET process occurring between the excited pyrene moiety of PMTP and the nucleobases. Guanine, in particular, is a very efficient quencher of PMTP fluorescence, suggesting a strong electronic interaction that facilitates PET. rsc.org The formation of a charge-transfer complex between PMTP and guanine bases is a clear indication of this phenomenon. nih.gov

Studies on other pyrene-labeled nucleosides have provided direct evidence of PET, showing that the pyrene moiety can act as an electron donor upon photoexcitation. acs.org Although not specifically involving PMTP, these studies support the interpretation that the fluorescence quenching observed with PMTP in the presence of nucleic acids is due to PET. The efficiency of PET can be influenced by the binding mode of PMTP; for instance, an intercalated PMTP molecule will have a different electronic coupling with the nucleobases compared to a surface-bound one, leading to different quenching efficiencies. rsc.org

Studies of Triplet State Formation in Nucleic Acid Complexes

The formation of triplet excited states in photosensitizers is crucial for various photochemical applications. While direct studies on triplet state formation in PMTP-nucleic acid complexes are not extensively documented, research on other pyrene derivatives and related systems provides valuable insights. In many bichromophoric systems involving pyrene, the triplet excited state can be populated through intersystem crossing from the initial singlet excited state. researchgate.net

In complexes of benzo[a]pyrene (B130552) derivatives with nucleic acids, photoinduced electron transfer can compete with other photophysical processes, including the enhancement of triplet yields. acs.org The local environment and the electronic coupling between the pyrene derivative and the nucleic acid bases play a critical role in determining the fate of the excited state. For some rhenium(I) tricarbonyl complexes with pyrenyl-substituted ligands, exceptionally long-lived triplet excited states have been observed, which are attributed to an intra-ligand triplet excited state. researchgate.netrsc.org Accessing the triplet excited state in perylenediimides, which share structural similarities with pyrene, has been achieved through coordination to platinum(II) centers, which promotes intersystem crossing. nih.gov These studies suggest that the interaction of PMTP with the nucleic acid environment could potentially influence its triplet state dynamics.

Application in Supramolecular Assembly and Noncovalent Complex Formation Studies

The ability of PMTP to form noncovalent complexes with biomolecules makes it a useful tool for studying supramolecular assemblies. Its interactions are driven by a combination of electrostatic and hydrophobic forces, as well as π-stacking with aromatic systems.

Characterization of Noncovalent Benzo[a]pyrenetetraol-Nucleoside Complexes

While specific studies detailing the use of PMTP for the characterization of noncovalent benzo[a]pyrenetetraol-nucleoside complexes are not prominent in the literature, the principles of its interaction with nucleic acids can be extended to such systems. The fluorescence of polycyclic aromatic hydrocarbon-nucleic acid complexes, such as those formed by benzo[a]pyrene derivatives, is known to be quenched by photoinduced electron transfer mechanisms. The sensitivity of the pyrene fluorescence to the polarity of its microenvironment can be used to distinguish between different binding sites, such as hydrophobic intercalated sites versus more solvent-exposed sites. Given PMTP's established ability to report on its local environment within DNA, it could potentially serve as a fluorescent probe to study the formation and structure of noncovalent complexes between benzo[a]pyrenetetraol and nucleosides.

Förster Resonance Energy Transfer (FRET) Studies for Intermolecular Distances

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring nanometer-scale distances in biological systems. youtube.com It involves the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore. nih.govrsc.org The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a "spectroscopic ruler." mdpi.com

Pyrene derivatives are often used as donors in FRET pairs due to their favorable photophysical properties. mdpi.com Although specific FRET studies employing PMTP as the donor are not widely reported, the principles are well-established. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two must be in close proximity (typically 1-10 nm). nih.gov By labeling two different molecules (or two different parts of the same molecule) with a FRET donor and acceptor, it is possible to monitor their interaction or conformational changes. Given that PMTP binds to nucleic acids and has well-characterized fluorescence, it could, in principle, be used as a FRET donor in conjunction with a suitable acceptor to measure intermolecular distances in nucleic acid-protein complexes or other supramolecular assemblies.

Implications for the Rational Design of DNA/RNA-Targeting Agents in Chemical Biology

The study of this compound (PMTP) and its interactions with nucleic acids provides significant insights into the rational design of new DNA and RNA-targeting agents. The distinct binding behaviors of PMTP, characterized by its ability to intercalate between base pairs and engage in external ionic binding, offer a valuable model for the development of sophisticated molecular probes and therapeutic agents.

The dual-mode interaction of PMTP with single-stranded polynucleotides is a key finding that informs the design of versatile targeting agents. At low ionic strengths, PMTP exhibits both external ionic binding, which can lead to the formation of pyrene excimers, and intercalation between the bases. nih.gov This latter interaction can result in a charge-transfer complex, particularly with guanine bases. nih.gov The ability to engage in multiple binding modes opens avenues for designing agents that can adapt to different structural contexts of a target nucleic acid.

The rational design of DNA/RNA-targeting agents can be guided by the principle of combining a fluorescent reporter with an anchoring moiety. In this context, the pyrene group of PMTP acts as a fluorescent reporter whose emission properties are sensitive to its local environment, while the positively charged tributylphosphonium group facilitates interaction with the negatively charged phosphate (B84403) backbone of nucleic acids. This modular design is a cornerstone in the development of new probes. For instance, intercalating dyes like thiazole (B1198619) orange have been used as anchors to stabilize probe-target duplexes and enhance fluorescence upon hybridization. oup.com The understanding of how the pyrene moiety of PMTP intercalates provides a blueprint for selecting or designing other planar aromatic systems to act as effective anchors.

Furthermore, the selectivity of PMTP's interaction with different polynucleotide sequences offers a basis for designing sequence-specific agents. In studies with double-stranded polynucleotides, PMTP shows a preference for intercalation in AT-rich sequences over GC-rich sequences in heteropolymers like Poly[dA-dT] and Poly[dG-dC]. rsc.org This preference is a critical piece of information for medicinal chemists aiming to target specific gene sequences. By modifying the structure of the intercalating group or the nature and length of the linker connecting it to the charged moiety, it is possible to tune the binding affinity and sequence selectivity. nih.govresearchgate.net For example, the flexibility of the linker in phenanthridine-pyrene conjugates has been shown to influence their binding affinity for ds-polynucleotides. nih.gov

The following tables summarize the observed binding characteristics of PMTP with various polynucleotides, providing a data-driven foundation for the rational design of new nucleic acid targeting agents.

Table 1: Interaction of this compound (PMTP) with Single-Stranded Polynucleotides at Low Ionic Strength nih.gov

| Polynucleotide | Predominant Binding Mode(s) | Spectroscopic Observations |

| Polyguanylic acid (Poly[G]) | External ionic binding & Intercalation | PMTP excimer formation; Charge-transfer complex with guanine |

| Polyadenylic acid (Poly[A]) | External binding | - |

| Polyinosinic acid (Poly[I]) | External binding | - |

| Polycytidylic acid (Poly[C]) | External binding & Partial intercalation | - |

| Single-strand DNA | Intercalation & External binding | - |

This table illustrates how the structure of the single-stranded polynucleotide influences the binding mode of PMTP, a key consideration for designing agents that target single-stranded RNA or DNA regions.

Table 2: Interaction of this compound (PMTP) with Double-Stranded Polynucleotides rsc.org

| Polynucleotide | Predominant Binding Mode(s) | Key Findings |

| Poly[dA-dT] | Intercalation (preferred) & Weak binding | Significant preference for intercalation in AT sequences. |

| Poly[dG-dC] | Intercalation (lower) & Weak binding | Lower degree of intercalation compared to AT sequences. |

| Poly[dA]·Poly[dT] | Weak binding | Main interaction is weak binding; distinguishes from Poly[dA-dT]. |

| Poly[dG]·Poly[dC] | Weak binding | Main interaction is weak binding. |

This table highlights the sequence and structural preferences of PMTP when interacting with double-stranded DNA, providing insights for designing sequence-specific intercalators.

Q & A

Q. What are the recommended synthetic methodologies for pyrenylmethyl tributylphosphonium derivatives?

this compound compounds are typically synthesized via nucleophilic substitution or quaternization reactions. For example, tributylphosphonium salts can be prepared by reacting tributylphosphine with alkyl halides or epoxides under controlled conditions (e.g., anhydrous solvents, inert atmosphere). A common approach involves coupling pyrenemethanol derivatives with tributylphosphine in the presence of a halogenating agent (e.g., HBr or HI) to form the phosphonium salt . Characterization should include H/P NMR spectroscopy and mass spectrometry to confirm structure and purity.

Q. How can researchers characterize the electronic and steric effects of the tributylphosphonium group in such compounds?

UV-Vis absorption and fluorescence spectroscopy are critical for assessing conjugation disruption caused by the tributylphosphonium moiety. For instance, fluorescence quenching observed in this compound derivatives (due to interrupted π-system conjugation) can be quantified using quantum yield measurements . Comparative studies with analogues lacking the tributylphosphonium group (e.g., probe 3 in ) provide insights into steric and electronic contributions .

Q. What experimental controls are essential when studying enzymatic activation of this compound-based probes?

Negative controls, such as analogues lacking the tributylphosphonium moiety (e.g., probe 3 in ), are vital to isolate the effects of enzymatic reduction from nonspecific interactions. Parallel experiments with purified enzymes (e.g., bacterial nitroreductase) and kinetic assays (e.g., fluorescence recovery over time) help validate enzyme-specific activation mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data when tributylphosphonium derivatives exhibit variable quenching efficiency?

Methodological rigor includes:

- Environmental controls : Test solvents with varying polarity to assess aggregation-induced quenching.

- Concentration-dependent studies : Ensure fluorescence measurements are within the linear range to avoid self-quenching artifacts.

- Time-resolved spectroscopy : Differentiate static vs. dynamic quenching mechanisms by measuring fluorescence lifetimes .

- Computational modeling : Use DFT calculations to predict electronic interactions between the pyrenyl group and phosphonium moiety .

Q. What strategies optimize the controlled release of tributylphosphine from pyrenylmethyl derivatives in redox-active environments?

Enzyme-triggered release (e.g., nitroreductase-mediated reduction) requires:

- Substrate specificity : Validate enzyme activity using fluorogenic assays (e.g., conversion of non-fluorescent probes to fluorescent reporters).

- HPLC-MS monitoring : Track tributylphosphine release quantitatively via chromatographic separation and mass detection .

- Redox potential tuning : Modify the nitroaromatic trigger group to match the enzyme’s catalytic efficiency .

Q. How do electrostatic interactions between the tributylphosphonium group and biomolecules influence experimental outcomes in cellular studies?

- Surface charge modulation : Use zeta potential measurements to evaluate interactions with lipid membranes or proteins.

- Competitive binding assays : Introduce counterions (e.g., chloride or tetrafluoroborate) to disrupt nonspecific electrostatic binding .

- Live-cell imaging : Correlate subcellular localization (e.g., mitochondrial targeting) with phosphonium’s cationic properties .

Q. What are the best practices for ensuring reproducibility in synthesizing and handling air-sensitive tributylphosphonium intermediates?

- Inert atmosphere techniques : Use Schlenk lines or gloveboxes for moisture- and oxygen-sensitive reactions.

- Stabilizing agents : Add radical scavengers (e.g., BHT) to prevent phosphine oxidation.

- Storage protocols : Store derivatives under argon at –20°C in amber vials to minimize degradation .

Methodological and Ethical Considerations

Q. How should researchers address safety concerns when handling tributylphosphonium compounds?

- Toxicity profiling : Refer to NIST and OSHA guidelines for tributyl phosphate analogues, which highlight risks of skin/eye irritation and recommend PPE (gloves, goggles) .

- Waste disposal : Neutralize phosphonium salts with oxidizing agents (e.g., hydrogen peroxide) before disposal to prevent environmental release .

Q. What advanced techniques validate the functionalization of this compound in polymer coatings or drug-delivery systems?

- X-ray crystallography : Resolve structural features of phosphonium-containing monomers (e.g., ’s 4-vinylbenzyl derivative) .

- DSC/TGA : Assess thermal stability and phase transitions in polymeric matrices.

- In vitro release studies : Use dialysis membranes to simulate drug release kinetics under physiological conditions .

Q. How can researchers design statistically robust experiments to address conflicting literature reports on tributylphosphonium reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.